molecular formula C18H19N5O2 B2945506 1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879465-77-7

1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2945506
CAS No.: 879465-77-7
M. Wt: 337.383
InChI Key: DNBMGXLUPGXBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6,7-Trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic tricyclic xanthine derivative offered as a high-purity reference standard for scientific investigation. This compound belongs to a class of chemicals known as imidazo[2,1-f]purinediones, which are of significant interest in medicinal chemistry and pharmacology research. Compounds within this structural class have demonstrated notable biological activities in scientific studies. Primarily, research on close analogues has identified them as ligands for purinergic receptors , particularly the adenosine receptor (AR) family. These receptors are G-protein coupled receptors (GPCRs) involved in numerous physiological processes, including neurotransmission, cardiovascular function, and immune response . Specifically, related tricyclic xanthine derivatives have shown affinity for adenosine A 1 and A 2A receptor subtypes, acting as antagonists . This mechanism of action makes such compounds valuable tools for studying conditions related to the central nervous system. Beyond adenosine receptor research, derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have also been investigated for their potential interaction with serotonergic pathways . Some closely related compounds are high-affinity partial agonists at the 5-HT 1A receptor and have been evaluated for antidepressant-like activity in preclinical models . Furthermore, certain tricyclic xanthine derivatives have shown anticonvulsant properties in maximal electroshock and subcutaneous pentylenetetrazole tests, indicating potential for neurological research . Researchers can utilize this compound to explore structure-activity relationships (SAR), mechanism of action, and its potential effects in various biochemical and cellular assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-10-11(2)23-14-15(21(4)18(25)20-16(14)24)19-17(23)22(10)12(3)13-8-6-5-7-9-13/h5-9,12H,1-4H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBMGXLUPGXBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)NC(=O)N3C)C(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopyridines. This compound has garnered attention in the pharmaceutical field due to its potential biological activities, including anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure features multiple methyl groups and a phenylethyl substituent attached to an imidazo[2,1-f]purine core. The molecular formula is C21H25N5O2C_{21}H_{25}N_5O_2, with a molecular weight of approximately 393.447 g/mol.

PropertyValue
Molecular FormulaC21H25N5O2
Molecular Weight393.447 g/mol
IUPAC Name4,7,8-trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione
CAS Number919012-07-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Phosphodiesterase Inhibition : The compound has been shown to inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways.
  • TRPA1 Channel Blockade : It acts as an antagonist to transient receptor potential ankyrin 1 (TRPA1) channels, influencing pain perception and inflammatory responses.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that the compound can reduce pro-inflammatory cytokine production in various cell lines.

Anticancer Properties

The compound has shown promising results in cancer research:

  • Cell Proliferation Inhibition : Studies have reported that it inhibits cell proliferation in several cancer cell lines. For instance, it demonstrated an IC50 value of 52 nM in MCF-7 breast cancer cells and 74 nM in MDA-MB-231 triple-negative breast cancer cells .
Cell LineIC50 Value (nM)
MCF-7 (ER+/PR+)52
MDA-MB-231 (Triple-Negative)74
  • Mechanism of Action : The anticancer effects are attributed to the induction of G2/M phase cell cycle arrest and apoptosis in cancer cells. The compound disrupts microtubule dynamics by targeting tubulin polymerization, leading to mitotic catastrophe .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on MCF-7 Cells :
    • Objective : To evaluate antiproliferative effects.
    • Findings : Induced apoptosis and cell cycle arrest were confirmed through immunofluorescence staining which indicated tubulin targeting.
  • In Vivo Studies :
    • Objective : To assess anti-inflammatory effects using animal models.
    • Results : The compound significantly reduced edema in models of acute inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The imidazo[2,1-f]purine-2,4-dione scaffold is a common template for drug discovery. Key structural variations include:

Compound Name Substituents (Positions) Primary Target/Activity Key Findings
AZ-853 1,3-dimethyl; 8-(arylpiperazinylbutyl) 5-HT1A receptor partial agonist Superior brain penetration; antidepressant-like activity in FST (2.5 mg/kg)
AZ-861 1,3-dimethyl; 8-(trifluoromethylphenyl) 5-HT1A/5-HT7 dual affinity Stronger 5-HT1A agonism but weaker blood-brain barrier penetration
CB11 1,6,7-trimethyl; 8-(2-aminophenyl) PPARγ agonist Induces ROS-mediated apoptosis in NSCLC cells; no serotonin receptor affinity
3i 1,3,7-trimethyl; 8-(fluorophenyl) 5-HT1A/5-HT7/PDE4B Most potent antidepressant (FST ED₅₀ = 2.5 mg/kg); anxiolytic activity
Compound 5 1,3-dimethyl; 8-(isoquinolinylbutyl) 5-HT1A/PDE4B hybrid ligand Ki = 0.6 nM for 5-HT1A; moderate PDE4B inhibition (IC₅₀ = 1.2 µM)

Substituent-Driven Pharmacological Differences

  • 8-Substituents: Arylpiperazinylalkyl chains (e.g., in AZ-853/861) confer 5-HT1A/5-HT7 affinity due to interactions with transmembrane helices 5 and 6 of the receptors . 1-Phenylethyl groups (target compound) may mimic endogenous ligands like serotonin but require molecular docking studies to confirm binding modes.
  • Fluorinated vs. Non-Fluorinated Derivatives: Fluorinated arylpiperazines (e.g., 3i) exhibit enhanced 5-HT1A receptor affinity (Ki = 0.6 nM) and metabolic stability (t₁/₂ > 4 hours in HLMs) compared to non-fluorinated analogues .

Functional Assays and Selectivity

  • Antidepressant Activity (Forced Swim Test):

    • AZ-853 and 3i reduce immobility time by 50% at 2.5 mg/kg, surpassing diazepam in anxiolytic potency .
    • The target compound’s 1-phenylethyl group may enhance 5-HT1A partial agonism, but in vivo data are lacking.
  • Enzyme Inhibition (PDE4B/PDE10A):

    • Most imidazopurine derivatives show weak PDE4B inhibition (IC₅₀ > 10 µM), suggesting serotonin receptor modulation is their primary mechanism .

Key Research Findings and Limitations

  • Metabolic Stability:

    • Imidazopurines with 8-arylpiperazinyl chains (e.g., AZ-853) display moderate clearance in HLMs (Clint = 25 mL/min/kg), whereas 1,6,7-trimethyl derivatives may exhibit higher stability due to reduced oxidative metabolism .
  • Safety Profiles: AZ-853 induces weight gain and hypotension via α1-adrenolytic effects, while AZ-861 causes lipid metabolism disturbances . The target compound’s safety remains unstudied.
  • Gaps in Knowledge: No direct data exist for the target compound’s receptor affinity, pharmacokinetics, or toxicity.

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